molecular formula C8H11ClN2O2 B1448048 5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 1461704-95-9

5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B1448048
CAS No.: 1461704-95-9
M. Wt: 202.64 g/mol
InChI Key: ULCLLMVCBAEFLL-UHFFFAOYSA-N
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Description

“5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that is considered a privileged structure due to its occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of recent research. Various synthetic pathways have been explored, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, and photocatalytic reactions . In some cases, carboxylic and sulfonic acids have been used as catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazo[1,2-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The compound also contains a carboxylic acid group, which contributes to its reactivity .


Chemical Reactions Analysis

The reactivity of “this compound” and similar compounds is influenced by the substituents on the imidazo[1,2-a]pyridine ring. The reaction output is strongly dependent on these substituents, regardless of the catalyst used .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. It has a molecular weight of 202.64 g/mol . Other properties such as solubility, melting point, and boiling point are not mentioned in the retrieved sources.

Scientific Research Applications

Pharmacophore Design for p38α MAP Kinase Inhibitors

Research demonstrates the significance of tri- and tetra-substituted imidazole scaffolds, including imidazo[1,2-a]pyridine derivatives, as selective inhibitors of p38 MAP kinase. These compounds are instrumental in inhibiting proinflammatory cytokine release, with detailed studies on their design, synthesis, and activity. The selective binding to ATP pockets, observed through crystal structures, underscores the therapeutic potential of such compounds in managing inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemistry and Properties of Related Compounds

A review on the chemistry of compounds containing pyridine-2,6-diylbis derivatives highlights the structural variability and biological relevance of these compounds. The summary of their preparation, properties, and complex formation with metals reveals the broad spectrum of potential applications in spectroscopy, magnetic properties, and biological activities (Boča, Jameson, & Linert, 2011).

Heterocyclic N-oxide Molecules in Drug Applications

The synthesis and applications of heterocyclic N-oxide derivatives, such as those synthesized from imidazole, showcase their importance in organic synthesis, catalysis, and medicinal chemistry. These compounds exhibit diverse functionalities, including anticancer, antibacterial, and anti-inflammatory activities, highlighting their potential in drug development (Li et al., 2019).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, including those related to imidazo[1,2-a]pyridine structures, have been utilized as optical sensors due to their exquisite sensing materials. These derivatives also possess a wide range of biological and medicinal applications, demonstrating the versatility of these compounds in both detection and therapeutic contexts (Jindal & Kaur, 2021).

Potential CNS Acting Drugs from Imidazole Derivatives

Research into functional chemical groups that could lead to CNS acting drugs identifies heterocycles with nitrogen, such as imidazole derivatives, as promising candidates. These compounds exhibit effects ranging from depression to euphoria to convulsion, suggesting their potential in developing novel CNS therapeutics (Saganuwan, 2017).

Mechanism of Action

While the specific mechanism of action of “5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride” is not mentioned in the retrieved sources, imidazopyridine derivatives have been found to have inhibitory effects on certain proteins, suggesting potential biological activity .

Future Directions

The future directions for research on “5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride” and similar compounds could include further exploration of their synthetic pathways, investigation of their biological activity, and development of their potential applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-2-1-3-7-9-4-5-10(6)7;/h4-6H,1-3H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCLLMVCBAEFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=CN=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461704-95-9
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
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5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

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